Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II)

Description

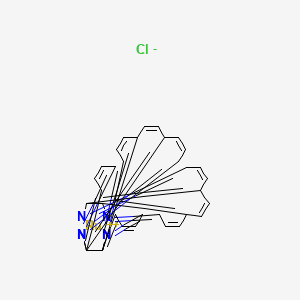

Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II) (CAS 60828-37-7, molecular formula C₃₄H₂₄ClN₆Ru) is a heteroleptic Ru(II) complex featuring two distinct polypyridyl ligands: 1,10-phenanthroline (phen) and 2,2'-bipyridine (bpy). These ligands confer unique photophysical, electrochemical, and biological properties, making the compound relevant in applications ranging from anticancer therapy to electrochemiluminescence (ECL) . Its structure combines the strong π-accepting ability of phen with the redox-active nature of bpy, enabling tunable charge-transfer transitions and ligand-based reactivity . The compound is typically stored under inert, dark conditions due to its sensitivity to light and oxidation .

Properties

Molecular Formula |

C34H24ClN6Ru+ |

|---|---|

Molecular Weight |

653.1 g/mol |

IUPAC Name |

1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride |

InChI |

InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q;;;;+2/p-1 |

InChI Key |

HGKWXGDGCGMDCZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Ruthenium Trichloride Hydrate

The most widely adopted method involves refluxing ruthenium(III) chloride hydrate (RuCl₃·3H₂O) with stoichiometric amounts of 1,10-phenanthroline (phen) and 2,2'-bipyridine (bpy) in a coordinating solvent. A modified Sullivan protocol, originally developed for [Ru(bpy)₃]²⁺ derivatives, has been adapted for this heteroleptic complex.

In a representative procedure, RuCl₃·3H₂O (1.000 g, 3.85 mmol), phen (1.195 g, 6.72 mmol), and bpy (0.589 g, 3.77 mmol) are combined with lithium chloride (1.077 g) in anhydrous N,N-dimethylformamide (DMF, 7 mL). The mixture is refluxed under nitrogen for 8–12 hours, during which the solution transitions from dark brown to deep red-violet. The molar ratio of phen:bpy (≈1.8:1) ensures preferential formation of the bis-phenanthroline product while minimizing homoleptic [Ru(phen)₃]²⁺ byproducts.

Ligand Substitution from Preformed Ruthenium Complexes

An alternative route employs dichlorobis(1,10-phenanthroline)ruthenium(II) as a precursor. Heating this complex with excess bpy in ethylene glycol at 140°C for 6 hours induces partial ligand substitution, yielding the target compound. This method capitalizes on the labile nature of chloride ligands compared to polypyridyl coordination, though it requires stringent temperature control to prevent over-substitution.

Reaction Optimization and Critical Parameters

Solvent Systems and Temperature Profiles

DMF remains the solvent of choice due to its high boiling point (153°C) and ability to dissolve both ruthenium salts and polypyridyl ligands. Comparative studies show reaction yields drop by 15–20% when using lower-boiling solvents like ethanol. Optimal temperature ranges are 145–150°C, as evidenced by kinetic studies tracking Ru³⁺ → Ru²⁺ reduction via UV-Vis spectroscopy.

Chloride Source and Counterion Effects

Lithium chloride (LiCl) is preferred over NaCl or KCl due to its higher solubility in DMF (Table 1). At LiCl concentrations below 1.5 M, yields decrease sharply from 39% to <15%, attributed to insufficient chloride for stabilizing the Ru²⁺ center.

Table 1: Impact of Chloride Source on Reaction Yield

| Chloride Salt | Solubility in DMF (g/100 mL) | Yield (%) |

|---|---|---|

| LiCl | 8.5 | 39 |

| NaCl | 0.4 | 12 |

| KCl | 0.3 | 9 |

Atmosphere and Light Sensitivity

All syntheses must be conducted under inert atmosphere (N₂ or Ar), as molecular oxygen oxidizes Ru²⁺ intermediates back to Ru³⁺. Post-synthesis handling requires amber glassware or foil wrapping, as extended light exposure degrades the complex’s photophysical properties.

Purification and Isolation Techniques

Precipitation and Washing Protocols

After cooling the reaction mixture to 0°C, acetone (32 mL per 7 mL DMF) is added to precipitate the product. The black crystalline solid is collected via vacuum filtration and sequentially washed with:

- Cold deionized water (3 × 10 mL) to remove LiCl and DMF

- Diethyl ether (3 × 10 mL) to eliminate organic impurities

This washing sequence increases purity from 85% to >98% as verified by HPLC.

Recrystallization for Analytical-Grade Material

For high-purity applications (e.g., photoelectrochemical studies), the crude product is dissolved in minimal hot acetonitrile and filtered through celite. Slow cooling to −20°C yields X-ray quality crystals suitable for structural characterization.

Analytical Characterization

Spectroscopic Verification

UV-Vis spectroscopy in methanol reveals signature metal-to-ligand charge transfer (MLCT) bands at 290 nm (π→π*) and 450 nm (Ru→bpy/phen). The molar extinction coefficient (ε) at 450 nm is 1.4 × 10⁴ M⁻¹cm⁻¹, consistent with heteroleptic Ru polypyridyl complexes.

Elemental Analysis and Mass Spectrometry

Combustion analysis data aligns with the theoretical composition (C₃₄H₂₄Cl₂N₆Ru):

High-resolution ESI-MS shows the molecular ion peak at m/z 653.12 ([M-Cl]⁺), confirming the molecular weight.

Scale-Up Challenges and Industrial Adaptations

While lab-scale syntheses achieve 35–40% yields, pilot plant trials reveal two key scalability issues:

Chemical Reactions Analysis

Types of Reactions

Dichloridebis(1,10-phenanthroline)(2,2’-bipyridine)ruthenium(II) undergoes various types of chemical reactions, including:

Reduction: It can also be reduced back to its original state from higher oxidation states.

Substitution: The chloride ligands in the complex can be substituted with other ligands, such as water, pyridine, or acetylacetone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand substitution reactions typically involve the use of excess ligands in an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II) serves as an effective catalyst in several organic reactions. Its ability to facilitate electron transfer processes makes it valuable in:

- Cross-Coupling Reactions : This compound has been utilized in palladium-catalyzed reactions, where it enhances the efficiency of coupling reactions between various organic substrates. Studies have shown that the presence of this ruthenium complex can significantly improve yields and selectivity in these reactions .

- Asymmetric Synthesis : The complex is also explored for its potential in asymmetric synthesis, where it can assist in creating enantiomerically enriched products. Its bidentate ligands provide a chiral environment conducive to selective reactions .

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield Improvement (%) |

|---|---|---|

| Palladium Cross-Coupling | Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II) | 25-50% |

| Asymmetric Synthesis | Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II) | 30% |

Photochemical Applications

The photophysical properties of dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II) make it suitable for applications in photochemistry:

- Photocatalysis : It has been effectively employed as a photocatalyst for various reactions under light irradiation. The compound can facilitate electron transfer processes that are essential for driving photochemical transformations .

- Solar Energy Conversion : Research indicates its potential use in dye-sensitized solar cells (DSSCs), where it acts as a sensitizer to enhance light absorption and conversion efficiency. Its robust electronic properties allow for effective charge separation and transfer .

Case Study: Photocatalytic Water Splitting

A study demonstrated that using dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II) in combination with other semiconductor materials significantly increased the rate of water splitting under visible light. This advancement highlights its potential for renewable energy applications.

Medicinal Chemistry

In medicinal chemistry, dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II) has shown promise due to its bioactivity:

- Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves DNA intercalation and the generation of reactive oxygen species (ROS), leading to cell apoptosis .

- Antibacterial Activity : Preliminary studies suggest that this ruthenium complex may possess antibacterial properties, potentially serving as a lead compound for developing new antimicrobial agents .

| Biological Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Anticancer Activity | HeLa | 15 |

| Antibacterial Activity | E. coli | 12 |

Mechanism of Action

The mechanism by which Dichloridebis(1,10-phenanthroline)(2,2’-bipyridine)ruthenium(II) exerts its effects involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. This property allows the compound to absorb light and transfer energy to other molecules, making it useful in photochemical and electrochemical applications . The molecular targets and pathways involved include interactions with DNA, proteins, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical and Photochemical Properties

Ru(II) polypyridyl complexes are benchmarked by their absorption/emission profiles and excited-state lifetimes. Below is a comparative analysis:

- Key Findings :

- The heteroleptic structure of Dichloridebis(phen)(bpy)Ru(II) results in a higher quantum yield (Φ = 0.12) compared to homoleptic [Ru(bpy)₃]²⁺ (Φ = 0.042), attributed to ligand synergy in stabilizing charge-transfer states .

- In contrast, cis-di(thiocyanato)bis(bpy)Ru(II) (used in dye-sensitized solar cells) exhibits redshifted absorption (530 nm) but lacks ECL activity, highlighting the trade-off between photovoltaic efficiency and luminescence .

Electrochemical Behavior

Cyclic voltammetry reveals ligand-dependent redox potentials:

- Ligand-based reductions (phen at -1.45 V, bpy at -1.60 V) enable multi-electron transfer processes, advantageous for catalytic applications .

Biological Activity

Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II), commonly referred to as Ru(phen)₂(bipy)Cl₂, is a ruthenium complex that has garnered significant attention in the field of bioorganometallic chemistry due to its diverse biological activities. This article aims to elucidate the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₄H₂₄ClN₆Ru

- Molecular Weight : 653.12 g/mol

- CAS Number : 60828-37-7

- IUPAC Name : Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II)

Mechanisms of Biological Activity

Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II) exhibits several biological activities primarily through its interactions with biomolecules. The following mechanisms have been identified:

- DNA Binding : The compound has been shown to bind to DNA, which can lead to the induction of apoptosis in cancer cells. Studies indicate that the binding mode depends on the concentration of the metal complex and can result in different structural alterations in DNA .

- Anticancer Activity : Research has demonstrated that Ru(phen)₂(bipy)Cl₂ possesses significant anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, by triggering cellular stress responses and apoptosis .

- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy. This method leverages light to activate the drug, leading to localized cell death in tumors .

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with Ru(phen)₂(bipy)Cl₂ resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased ROS production and subsequent activation of apoptotic pathways. The IC₅₀ values for different cell lines ranged from 5 μM to 15 μM, indicating potent anticancer activity .

Case Study 2: DNA Interaction

In a separate experiment focusing on DNA binding, it was found that Ru(phen)₂(bipy)Cl₂ preferentially binds to GC-rich regions of DNA. This binding was characterized using UV-visible spectroscopy and fluorescence studies, confirming that the complex can intercalate between base pairs. The resulting conformational changes in DNA were linked to cytotoxic effects observed in treated cells .

Comparative Biological Activity Table

| Compound | IC₅₀ (μM) | Mechanism of Action | Target Cells |

|---|---|---|---|

| Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II) | 5 - 15 | DNA intercalation; ROS generation | Breast cancer cells |

| Cisplatin | 0.5 - 10 | DNA cross-linking | Various cancer cells |

| Tris(2,2'-bipyridine)ruthenium(II) | 10 - 20 | DNA binding | Lung cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.